Griseofulvin-13C,d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

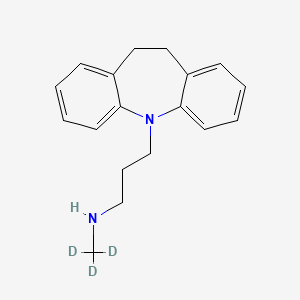

Griseofulvin-13C,d3 is a labeled derivative of griseofulvin, an antifungal compound primarily used to treat dermatophyte infections. The labeling with carbon-13 and deuterium (d3) isotopes makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.

Applications De Recherche Scientifique

Griseofulvin-13C,d3 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.

Biology: Employed in studies of fungal cell division and the effects of antifungal agents.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of griseofulvin in the body.

Industry: Applied in the development of new antifungal agents and in quality control processes for pharmaceutical products.

Mécanisme D'action

Target of Action

Griseofulvin-13C,d3, a labeled form of Griseofulvin , primarily targets fungal microtubules . These microtubules are crucial components of the cell’s cytoskeleton and play a significant role in various cellular processes, including mitosis .

Mode of Action

This compound interacts with its targets by binding to alpha and beta tubulin , the building blocks of microtubules. This binding alters fungal mitosis, inhibiting fungal cell division and nuclear acid synthesis . The compound’s interaction with its targets results in the disruption of the fungal cell’s normal functioning, leading to its eventual death .

Biochemical Pathways

It is known that the compound disrupts mitosis in fungal cells by interfering with microtubule function . In cancer research, Griseofulvin has shown inhibitory effects on cancer cell division and may induce cell death through interaction with the mitotic spindle microtubule . Furthermore, Griseofulvin may inhibit hepatitis C virus replication by interfering with microtubule polymerization in human cells .

Pharmacokinetics

Studies on griseofulvin have shown that its water solubility can be significantly increased through complexation with hp-γ-cyclodextrin . This increase in solubility can enhance the bioavailability of the drug, leading to improved pharmacokinetic profiles . In an in vivo dog pharmacokinetic study, the Cmax was increased from 0.52 µg/mL to 0.72 µg/mL, AUC0–12 was increased from 1.55 μg·h/mL to 2.75 μg·h/mL, the clearance was changed from 51.78 L/kg/h to 24.16 L/kg/h, and the half-life time was changed from 0.81 h to 1.56 h .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth, making it an effective antifungal agent . By disrupting the function of fungal microtubules, it inhibits fungal cell mitosis, leading to the death of the fungal cell . In addition to its antifungal effects, Griseofulvin has shown potential in cancer research, where it has demonstrated inhibitory effects on cancer cell division .

Analyse Biochimique

Biochemical Properties

Griseofulvin-13C,d3, like its parent compound Griseofulvin, is thought to inhibit fungal cell mitosis and nuclear acid synthesis . It binds to and interferes with the function of spindle and cytoplasmic microtubules by binding to alpha and beta tubulin . This interaction disrupts the mitotic spindle, leading to the production of multinucleate fungal cells .

Cellular Effects

This compound has shown inhibitory effects on cancer cell division and may induce cell death through interaction with the mitotic spindle microtubule . Furthermore, it may inhibit hepatitis C virus replication by interfering with microtubule polymerization in human cells .

Molecular Mechanism

The molecular mechanism of this compound is thought to be similar to that of Griseofulvin. It disrupts mitosis and cell division in human cancer cells and arrests hepatitis C virus replication . Molecular docking analysis revealed that Griseofulvin and its derivatives have good binding potential with SARS-CoV-2 main protease, RNA-dependent RNA polymerase (RdRp), and spike protein receptor-binding domain (RBD), suggesting its inhibitory effects on SARS-CoV-2 entry and viral replication .

Temporal Effects in Laboratory Settings

Griseofulvin has been shown to have long-term effects on cellular function, including disruption of mitosis and cell division .

Metabolic Pathways

Griseofulvin is a mycotoxic metabolic product of Penicillium spp .

Transport and Distribution

Griseofulvin is known to be deposited in keratin precursor cells within 4–8 hours of oral administration .

Subcellular Localization

Griseofulvin has been shown to disrupt the association of connexin 43 with tubulin, leading to an enhanced translocation of connexin 43 from the cytoplasm to the nucleus .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Griseofulvin-13C,d3 typically involves the incorporation of carbon-13 and deuterium isotopes into the griseofulvin molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthetic pathway of griseofulvin. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of these isotopes.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms capable of incorporating the isotopes into the griseofulvin molecule. The fermentation broth is then subjected to extraction and purification processes to isolate the labeled compound.

Analyse Des Réactions Chimiques

Types of Reactions

Griseofulvin-13C,d3 undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: Reduction reactions can result in the formation of reduced derivatives.

Substitution: Substitution reactions can occur at various positions on the griseofulvin molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

Comparaison Avec Des Composés Similaires

Similar Compounds

Griseofulvin: The parent compound, used widely as an antifungal agent.

Brominated Griseofulvin Derivatives: These compounds have enhanced antifungal activity due to the presence of bromine atoms.

Griseofulvin Enantiomers: Different enantiomers of griseofulvin with varying biological activities.

Uniqueness

Griseofulvin-13C,d3 is unique due to its isotopic labeling, which makes it an invaluable tool in scientific research. The incorporation of carbon-13 and deuterium allows for precise tracking and analysis in metabolic and pharmacokinetic studies, providing insights that are not possible with the unlabeled compound.

Propriétés

Numéro CAS |

1329612-29-4 |

|---|---|

Formule moléculaire |

C17H17ClO6 |

Poids moléculaire |

356.778 |

Nom IUPAC |

(2S,5/'R)-7-chloro-3/',6-dimethoxy-5/'-methyl-4-(trideuteriomethoxy)spiro[1-benzofuran-2,4/'-cyclohex-2-ene]-1/',3-dione |

InChI |

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1/i2+1D3 |

Clé InChI |

DDUHZTYCFQRHIY-IQVAYXSPSA-N |

SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC |

Synonymes |

(1’S,6’R)-7-Chloro-2’,6-dimethoxy-4-(methoxy-d3)-6’-methyl-spiro[benzofuran-2(3H),1’-[2]cyclohexene]-3,4’-dione; Amudane-13C,d3; Fulcin-13C,d3; Grisovin-13C,d3; Spirofulvin-13C,d3; Sporostatin-13C,d3; Xuanjing-13C,d3; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)

![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)

![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)